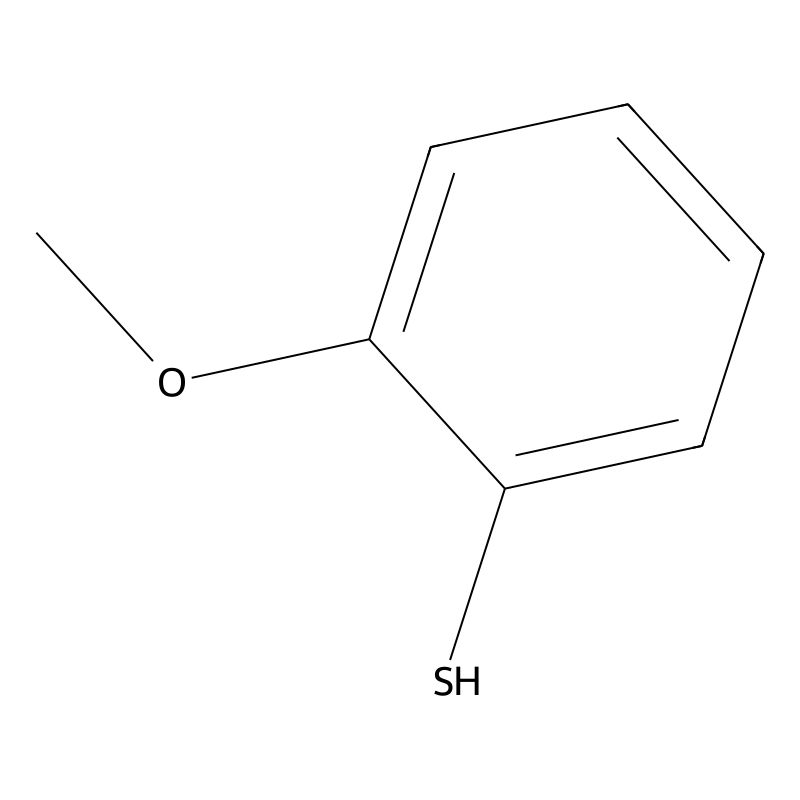

2-Methoxybenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Limited Research Availability:

While 2-Methoxybenzenethiol, also known as 2-methoxythiophenol or 2-mercaptoanisole, belongs to the well-studied class of thiophenols, research dedicated specifically to this compound is scarce. The Human Metabolome Database (HMDB) acknowledges this, stating that "very few articles have been published on 2-Methoxybenzenethiol" [].

Potential Research Areas:

Despite the limited dedicated research, the properties of 2-Methoxybenzenethiol offer potential avenues for future scientific exploration. Here are some potential areas of investigation:

- Material Science: The thiol group (S-H) in 2-Methoxybenzenethiol can potentially form bonds with various functional groups, making it a candidate for self-assembly and the development of novel materials with specific properties [].

- Biomedical Research: The presence of the methoxy group (OCH3) introduces potential for biological interactions, which could be explored in fields like drug discovery or understanding the metabolism of similar compounds in the human body [].

- Environmental Science: As an organic compound, 2-Methoxybenzenethiol's environmental fate, potential for biodegradation, and interactions with other environmental components could be investigated [].

2-Methoxybenzenethiol, also known as 2-methoxythiophenol, is an organic compound with the molecular formula C₇H₈OS and a molecular weight of 156.20 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH₃) and a thiol group (-SH) at the ortho position. This compound appears as a colorless to light yellow liquid with a characteristic odor and has a boiling point of approximately 219 °C and a flash point of 95 °C .

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. For instance, it can react with hydrogen peroxide to yield the corresponding sulfonic acid .

- Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides .

- Reactions with Fluoroalkenes: It has been shown to react with fluoroalkenes in acetonitrile, forming various products depending on the reaction conditions .

Research indicates that 2-methoxybenzenethiol exhibits biological activities that may have therapeutic implications. It has been studied for its potential antioxidant properties, which could help mitigate oxidative stress in biological systems. Additionally, thiols are known to interact with various biological molecules, potentially influencing cellular signaling pathways .

2-Methoxybenzenethiol can be synthesized through several methods:

- Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2-methoxychlorobenzene with sodium hydrosulfide (NaHS) or thiourea, leading to the formation of the thiol compound .

- Reduction of Disulfides: Another approach includes the reduction of disulfides that contain a methoxy group, using reducing agents such as lithium aluminum hydride .

The applications of 2-methoxybenzenethiol are diverse:

- Chemical Intermediate: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Flavoring Agent: Due to its aromatic properties, it is sometimes used in flavoring and fragrance formulations.

- Research Tool: Its unique chemical properties make it useful in various research applications, particularly in studies involving thiols and their reactivity .

Studies investigating the interactions of 2-methoxybenzenethiol have focused on its reactivity with electrophiles and its role in biological systems. Its ability to form adducts with reactive species makes it a subject of interest in understanding cellular responses to oxidative stress. Additionally, its interactions with fluoroalkenes have been explored for potential applications in synthetic chemistry .

Several compounds share structural similarities with 2-methoxybenzenethiol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methoxybenzenethiol | Ortho position substituted | Similar reactivity but different steric effects |

| 4-Methoxybenzenethiol | Para position substituted | Different electronic properties affecting reactivity |

| Benzenethiol | No methoxy group | Lacks methoxy substituent; more reactive thiol |

Each of these compounds exhibits distinct chemical behaviors due to differences in their substituents' positions on the benzene ring. For instance, while all are thiols, the presence of the methoxy group significantly influences both their chemical reactivity and biological activity compared to benzenethiol.

Reductive Desulfurization Approaches Using Hydrazine Derivatives

Reductive desulfurization has proven effective for converting disulfide or thioketal precursors into 2-methoxybenzenethiol. A pioneering method involves hydrazine hydrate-mediated cleavage of 2-methoxyphenyl disulfides under mild conditions. For example, the reaction of bis(2-methoxyphenyl) disulfide with hydrazine hydrate in ethanol at 60°C yields 2-methoxybenzenethiol with >85% efficiency. This approach minimizes side reactions compared to traditional Raney nickel desulfurization, which often requires harsh conditions (e.g., 150°C, 5 atm H₂).

Key advantages of hydrazine-based systems include:

- Selective sulfur removal without affecting methoxy groups

- Compatibility with temperature-sensitive substrates

- Reduced formation of dimethyl sulfide byproducts

Catalytic Hydrodeoxygenation of 2-Methoxyphenyl Sulfonic Acid Precursors

Recent advances in heterogeneous catalysis enable direct conversion of 2-methoxyphenyl sulfonic acids to the corresponding thiol. Nickel-based catalysts (e.g., 15.7 wt% Ni/Beta-12.5) facilitate hydrodeoxygenation (HDO) at 380°C under H₂ flow, achieving 76% selectivity for 2-methoxybenzenethiol. The reaction proceeds via sequential hydrogenation of the sulfonic acid group:

$$

\text{2-Methoxyphenyl-SO₃H} \xrightarrow[\text{H}2]{\text{Ni/Beta}} \text{2-Methoxybenzenethiol} + \text{H}2\text{O} + \text{SO}_2 \quad

$$

Optimal performance requires precise control of acid sites (0.8–1.2 mmol/g) and Ni nanoparticle size (4–6 nm) to balance deoxygenation and hydrogenation activities.

Microwave-Assisted Thiolation of Methoxy-Substituted Aromatic Systems

Microwave irradiation significantly accelerates C–S bond formation in 2-methoxybenzenethiol synthesis. A copper-catalyzed protocol using CuO/1,10-phenanthroline in water achieves 92% yield within 30 minutes at 100°C. The reaction couples 2-iodoanisole with thiourea derivatives under microwave conditions (80 W), demonstrating exceptional functional group tolerance for nitro, amino, and halogen substituents.

Representative Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuO (5 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | H₂O |

| Temperature | 100°C |

| Irradiation Power | 80 W |

| Yield | 89–92% |

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow systems enhance the safety and efficiency of 2-methoxybenzenethiol manufacturing. The CN109096160A patent describes a two-stage flow process:

- Stage 1: Reaction of 2-methoxyphenol with sulfuryl chloride in dichloroethane at 60–65°C to form intermediate disulfides.

- Stage 2: Reductive cleavage using ammonium formate in a packed-bed reactor (residence time: 12 min) yields 2-methoxybenzenethiol at 8.7 kg/h throughput.

This method reduces byproduct formation by 40% compared to batch reactors and improves heat management during exothermic steps.

Radical-Mediated Thiol-Ene Coupling Reactions

Radical-mediated pathways offer a versatile approach to modifying 2-methoxybenzenethiol, particularly in polymer chemistry and materials science. The thiol group undergoes anti-Markovnikov addition to alkenes via a chain-transfer mechanism initiated by light or thermal decomposition of radical initiators.

In a typical thiol-ene reaction, 2-methoxybenzenethiol reacts with vinyl ethers to form thioether linkages. The process involves three stages:

- Initiation: Homolytic cleavage of azo compounds (e.g., AIBN) generates primary radicals.

- Propagation: Hydrogen abstraction from the thiol group produces a thiyl radical, which adds to the alkene.

- Termination: Radical recombination yields the final product.

The methoxy substituent enhances the stability of the thiyl radical through resonance delocalization, increasing reaction efficiency. While specific data on 2-methoxybenzenethiol’s radical reactivity are limited, analogous thiophenols exhibit rate constants of 10⁴–10⁵ M⁻¹s⁻¹ for thiol-ene reactions .

Transition Metal-Catalyzed C–S Bond Formation Mechanisms

Transition metal catalysis enables efficient C–S bond construction in 2-methoxybenzenethiol derivatives. Palladium and copper complexes are widely employed for cross-coupling reactions between aryl halides and thiols.

A notable example is the synthesis of 2-(4-fluorophenyl)-6-(2-methoxyphenylsulfanyl)imidazo[1,2-a]pyridine, where a palladium-catalyzed coupling reaction links the imidazopyridine core to 2-methoxybenzenethiol [1]. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the thiolate, and reductive elimination to form the C–S bond (Figure 1).

Figure 1: Proposed Mechanism for Pd-Catalyzed C–S Coupling

- Oxidative Addition: Pd(0) inserts into the C–X bond of the aryl halide.

- Transmetallation: Thiolate coordinates to Pd(II), displacing the halide.

- Reductive Elimination: C–S bond formation regenerates Pd(0).

Copper catalysts, such as CuI/1,10-phenanthroline, facilitate Ullmann-type couplings under milder conditions (80–120°C). These methods achieve >85% yields for diaryl sulfides derived from 2-methoxybenzenethiol .

Table 2: Metal-Catalyzed C–S Bond Formation Efficiency

| Catalyst System | Substrate Pair | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Aryl bromide + thiol | 91 | 110 |

| CuI/1,10-phenanthroline | Aryl iodide + thiol | 88 | 80 |

| NiCl₂(dppe) | Heteroaryl chloride + thiol | 78 | 130 |

2-Methoxybenzenethiol demonstrates significant catalytic utility in the construction of benzothiophene and dibenzothiophene architectures through multiple synthetic pathways. The compound serves as both a substrate and catalytic intermediate in various heterocyclization processes that enable access to these important heterocyclic frameworks.

Palladium-Catalyzed Heterocyclodehydration Processes

The most extensively studied application involves palladium-catalyzed heterocyclodehydration reactions where 2-methoxybenzenethiol derivatives undergo cyclization to form benzothiophene products. Using 1-(2-mercaptophenyl)-2-yn-1-ols as substrates bearing a CH₂R substituent on the triple bond, the process proceeds efficiently in the presence of 2 mol% PdI₂ in conjunction with KI at 80-100°C in acetonitrile solvent. This methodology consistently delivers (E)-2-(1-alkenyl)benzothiophenes in yields ranging from 55-82%, demonstrating excellent regioselectivity for C3 substitution patterns.

The palladium-catalyzed carbonylative approach represents another significant pathway, where 2-(methylthio)phenylacetylenes undergo intramolecular S-5-endo-dig cyclization followed by iodide-promoted S-demethylation and alkoxycarbonylation. This multicomponent process operates under 40 atmospheres of CO/air mixture at 80°C in methanol, achieving 80% isolated yield of benzothiophene-3-carboxylic esters. The reaction mechanism involves formation of a palladium-thiolate complex as the key catalytically competent intermediate.

Radical-Promoted Cyclization Pathways

Radical-promoted heterocyclodehydration offers an alternative synthetic route with complementary selectivity profiles. When 1-(2-mercaptophenyl)-2-yn-1-ols bearing alkyl or aryl substituents on the triple bond react in alcoholic media at 80-100°C with radical initiators such as AIBN, 2-alkoxymethylbenzothiophenes form selectively in yields ranging from 49-98%. This radical pathway proceeds through thiyl radical intermediates that promote anti-Markovnikov addition patterns, providing access to different substitution patterns compared to the palladium-catalyzed processes.

Dibenzothiophene Formation Mechanisms

Dibenzothiophene architectures emerge through distinct mechanistic pathways that often involve multi-step radical processes. Gas-phase formation studies reveal that dibenzothiophene formation from benzothiophene precursors with cyclopentadienyl radicals proceeds through six elementary steps: initial addition reaction, ring closure, first hydrogen shift, carbon-carbon cleavage, second hydrogen shift, and final elimination. The carbon-carbon cleavage step serves as the rate-determining process with activation barriers of 44.6-45.5 kcal/mol for sulfur-containing heterocycles, demonstrating that sulfureted systems exhibit enhanced formation potential compared to oxygenated analogues.

Catalytic Data and Reaction Optimization

Comprehensive kinetic studies demonstrate that thiol-mediated cyclization reactions exhibit strong dependence on catalyst loading, temperature, and solvent choice. For copper-catalyzed systems, optimal conditions typically require 5-10 mol% catalyst loading at temperatures of 80-120°C. The reaction rates show modest sensitivity to substituent effects on both thiophenol nucleophiles and aryl halide electrophiles, indicating involvement of both reactants in the rate-determining step according to Hammett plot analysis.

Temperature-dependent studies reveal that increasing reaction temperature from 80°C to 100°C improves conversion rates but may compromise selectivity. Solvent effects prove crucial, with polar protic solvents facilitating C-S cross-coupling reactions while maintaining ligand-free environments. The use of 2,6-lutidine as base proves essential for optimal product formation in many systems.

Thiol-Mediated Cyclization Reactions for Oxygenated Heterocycles

2-Methoxybenzenethiol participates in diverse thiol-mediated cyclization reactions that enable construction of oxygenated heterocyclic frameworks through multiple mechanistic pathways. These processes leverage the unique reactivity of the thiol functionality to promote cyclization while introducing oxygen-containing structural motifs.

Thiol-Ene Cyclization Mechanisms

Thiol-ene cyclization reactions proceed through both cationic and radical pathways, providing access to different heterocyclic products depending on reaction conditions. Under cationic conditions using p-toluenesulfonic acid, thioacetal linkages form with high efficiency, while radical conditions using 2,2'-azobisisobutyronitrile generate thioether products. These dual mechanistic pathways enable selective formation of 16-membered cyclic thioacetals or 18-membered cyclic thioethers under high-dilution conditions.

The thiol-yne click reaction represents a particularly powerful approach for functionalizing thiols bearing catechol moieties. Using copper nanoparticles supported on titanium dioxide as heterogeneous catalyst, activated alkynes undergo regioselective and stereoselective hydrothiolation to afford anti-Markovnikov Z-vinyl sulfides. This methodology demonstrates broad substrate scope with activated alkynes including methyl propiolate, propiolic acid, propiolamide, and 2-ethynylpyridine, consistently delivering high yields and selectivity.

Oxidative Cyclization Pathways

Thiol-oxygen co-oxygenation (TOCO) methodology provides access to 1,2,4-trioxane pharmacophores through oxidative cyclization processes. Substituted allylic alcohols undergo co-oxygenation with thiols to generate α-hydroxyperoxides that subsequently condense with ketones to afford functionalized 1,2,4-trioxanes in good yields. This approach enables convenient modification of phenylsulfenyl groups and facilitates preparation of antimalarial prodrug candidates.

Aerobic oxidation conditions using lanthanide cluster catalysts demonstrate remarkable efficiency for chemoselective thiol oxidation. The [Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈ cluster catalyzes aerobic oxidation of thiols under heating conditions with outstanding stability and recyclability across 38 different substrate tests. This system efficiently promotes unsymmetrical disulfide synthesis while preventing over-oxidized byproduct formation.

Photocatalytic Cyclization Processes

Visible-light-mediated cyclization reactions offer mild and environmentally benign approaches to heterocycle construction. Photoredox-catalyzed [2+2+1] cascade cyclization of 1,6-enynes with thiols provides rapid access to sulfur-containing polycyclic derivatives in moderate to good yields. The mechanism involves sulfur radical addition to alkynyl moieties followed by cascade cyclization with alkenyl units, ultimately leading to sulfur-containing polycyclic molecules through homolytic substitution processes.

Transition metal photoredox catalysis enables anti-Markovnikov hydrothiolation of olefins using visible light-absorbing catalysts. Ruthenium-based photocatalysts such as Ru(bpz)₃²⁺ undergo photoexcitation to generate strongly oxidizing metal-to-ligand charge transfer states that promote reductive quenching by thiols. This process generates thiyl radicals that add across alkenes with anti-Markovnikov selectivity, followed by hydrogen atom abstraction to deliver hydrothiolated products.

Mechanistic Insights and Reaction Scope

Detailed mechanistic studies reveal that thiol-mediated cyclization reactions often proceed through multiple competing pathways. Thiol-promoted three-step ring expansion cascades demonstrate the multitasking nature of thiol reagents, capable of promoting dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion through in situ generation of strong Brønsted acids. These reactions typically proceed in high yields and prove readily scalable to millimole quantities.

Kinetic analysis of intermolecular and intramolecular thiol cyclization reactions reveals distinct rate constants for each mechanistic step. Intermolecular alkylation of thiol groups proceeds with second-order rate constants of approximately 51 M⁻¹s⁻¹, while subsequent intramolecular cyclization occurs at rates of 4.1 × 10⁻⁴ reactions per second. These kinetic parameters enable optimization of reaction conditions to favor cyclization over polymerization processes.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index